molecular formula C10H10F3NO3 B1360805 Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 885518-37-6

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate

Cat. No.: B1360805
CAS No.: 885518-37-6
M. Wt: 249.19 g/mol
InChI Key: XOLCRYNMTFEAPO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate (CAS 885518-37-6) is a high-purity benzoate ester derivative supplied for advanced research and development applications. This compound features a molecular formula of C10H10F3NO3 and a molecular weight of 249.19 g/mol . Characterized by an aromatic structure containing both amino and methoxy functional groups, as well as a trifluoromethyl group, this molecule serves as a versatile chemical building block, particularly in medicinal chemistry . Its structure is related to para-aminobenzoic acid (PABA) derivatives, which are recognized as crucial scaffolds in the design of novel pharmaceutical compounds . The presence of the trifluoromethyl group is often employed in drug discovery to influence a molecule's metabolic stability, lipophilicity, and binding affinity. The primary application of this compound is as a key synthetic intermediate in the discovery and development of new therapeutic agents. Researchers utilize this building block to create more complex molecules with potential biological activities. Derivatives of similar benzoic acid structures have been investigated for a range of pharmacological effects, including antimicrobial, anticancer, and anti-Alzheimer's properties, highlighting the value of this chemical class in early-stage research . Furthermore, such intermediates are integral in the synthesis of targeted chemotherapeutic agents and other drug-like molecules . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not intended as a specification for product use.

Properties

IUPAC Name

methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)7(14)3-5(8)9(15)17-2/h3-4H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLCRYNMTFEAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646124
Record name Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-37-6
Record name Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available methyl 2-methoxy-4-(trifluoromethyl)benzoate or related substituted benzoic acid derivatives. The methoxy and trifluoromethyl groups are typically introduced or already present in the precursor molecule.

Introduction of the Amino Group (Nitration and Reduction)

A common and effective strategy to introduce the amino group at position 5 is through:

This two-step sequence leverages the regioselectivity of nitration influenced by the directing effects of the methoxy and trifluoromethyl groups.

Detailed Preparation Methodology

Nitration Step

  • Reagents: Mixed acids (concentrated nitric acid and sulfuric acid) or acetyl nitrate (AcONO₂) for better regioselectivity.
  • Conditions: Low temperature (0–5 °C) to control reaction rate and avoid over-nitration or decomposition.
  • Solvent: Often performed neat or in polar aprotic solvents such as acetonitrile to enhance selectivity.
  • Outcome: Selective nitration at position 5, ortho to the methoxy group and meta to the trifluoromethyl group.

Reduction Step

  • Reagents: Hydrogen gas with palladium on carbon catalyst is preferred for clean conversion.
  • Conditions: Room temperature to mild heating under hydrogen atmosphere.
  • Alternative: Chemical reduction using tin(II) chloride or iron powder in acidic media.
  • Outcome: Conversion of nitro group to amino group, yielding methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate.

Purification

  • Crude products are purified by column chromatography using silica gel.
  • Solvent systems typically involve petroleum ether and ethyl acetate mixtures.
  • Final drying under vacuum yields the pure compound as a crystalline solid.

Industrial and Scale-Up Considerations

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Nitration Methyl 2-methoxy-4-(trifluoromethyl)benzoate HNO₃/H₂SO₄ or AcONO₂, 0–5 °C Methyl 5-nitro-2-methoxy-4-(trifluoromethyl)benzoate 60–75 Temperature control critical
2 Reduction Methyl 5-nitro-2-methoxy-4-(trifluoromethyl)benzoate H₂, Pd/C catalyst, room temp to mild heating This compound 85–95 Catalytic hydrogenation preferred
3 Purification Crude product Silica gel column chromatography, petroleum ether/ethyl acetate Pure target compound Vacuum drying for final product

Research Findings and Analytical Data

  • NMR Spectroscopy: Confirms substitution pattern; amino protons appear as characteristic signals; trifluoromethyl group shows distinct $$^{19}F$$ NMR signals.
  • HPLC Purity: Typically >99% after purification.
  • Crystallography: Single-crystal X-ray diffraction can confirm the precise substitution pattern and molecular conformation.
  • Yield Optimization: Studies show that controlling nitration temperature and using acetyl nitrate improves regioselectivity and yield.

Additional Notes on Related Compounds and Synthetic Analogues

  • Similar synthetic approaches are reported for methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate and its derivatives, which serve as intermediates.
  • Sulfamoyl and sulfonyl analogues of methoxy-substituted benzoates have been synthesized via nucleophilic aromatic substitution using sodium amino sulfinate and copper catalysts, demonstrating the versatility of aromatic substitution chemistry in this compound class.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or other strong bases.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its use in creating more complex molecular structures. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, studies involving modifications to the amino and methoxy groups have led to the development of novel compounds that inhibit cancer cell proliferation through targeted interactions with specific enzymes and receptors involved in cell signaling pathways.

Pharmaceutical Applications

The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs. Its structural characteristics align with those found in several FDA-approved drugs containing trifluoromethyl groups, which are known to enhance pharmacological properties.

Case Study: Trifluoromethyl-Containing Drugs

A review of FDA-approved drugs highlighted the role of trifluoromethyl groups in improving drug efficacy and metabolic stability. This compound's structure positions it as a candidate for similar applications, potentially leading to new treatments for conditions such as cancer and inflammation .

The biological activity of this compound has been a focal point in research studies. Its ability to interact with biological targets suggests potential uses in medicinal chemistry.

Case Study: Antimicrobial Properties

In vitro studies have shown that derivatives of this compound can exhibit antimicrobial properties against various pathogens. The mechanism involves the modulation of enzyme activity, which can disrupt bacterial cell function and lead to cell death .

Agrochemical Applications

The compound's properties also extend to agricultural chemistry, where it can be utilized as an intermediate in the synthesis of herbicides and pesticides.

Case Study: Development of Herbicides

Research indicates that modifications to this compound can lead to the creation of effective herbicides that target specific weed species while minimizing impact on crops. This application is crucial for sustainable agriculture practices.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex organic compoundsUseful in synthesizing anticancer agents
PharmaceuticalPotential therapeutic agent with improved drug propertiesSimilarities to FDA-approved trifluoromethyl drugs
Biological ActivityExhibits antimicrobial propertiesEffective against various pathogens
AgrochemicalIntermediate for herbicides and pesticidesDevelopment of targeted herbicides for sustainable agriculture

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s activity and physicochemical properties are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Benzoate Derivatives
Compound Name Substituents (Position) Molecular Weight CAS No. Key Differences
Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate 5-NH₂, 2-OCH₃, 4-CF₃ ~243.17 (calculated) Not provided Reference compound
Methyl 3-amino-5-(trifluoromethyl)benzoate 3-NH₂, 5-CF₃ 219.16 22235-25-2 Amino and CF₃ groups shifted to meta positions; lacks methoxy
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH₂, 4-Cl, 5-CF₃ 269.62 1698027-36-9 Chloro substituent replaces methoxy; amino at 2-position
Methyl 5-bromo-2-methoxy-4-(trifluoromethyl)benzoate 5-Br, 2-OCH₃, 4-CF₃ 327.08 Not provided Bromo replaces amino; similar substitution pattern
Methyl 2-amino-4-(trifluoromethyl)benzoate 2-NH₂, 4-CF₃ 219.15 61500-87-6 Lacks methoxy group; amino at 2-position
Key Observations:
  • Amino Group Position: Moving the amino group from the 5-position (target compound) to the 3- or 2-position (as in and ) reduces steric hindrance but may alter electronic interactions with other substituents.
  • Halogen vs.
  • Chloro vs. Methoxy : The chloro substituent in introduces electronegativity but reduces solubility compared to methoxy.
Solubility and Stability:
  • The trifluoromethyl group generally reduces aqueous solubility but enhances stability against oxidative metabolism .
  • Methoxy groups (as in the target compound) improve solubility in polar solvents compared to chloro or bromo analogs .
Reactivity:
  • The amino group at the 5-position allows for nucleophilic reactions (e.g., acylation, sulfonation), whereas bromo or chloro substituents favor electrophilic aromatic substitution .

Biological Activity

Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate (CAS No. 885518-37-6) is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group, an amino group, and a methoxy group attached to a benzoate framework. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H10F3NO3
  • Molecular Weight : Approximately 249.19 g/mol
  • Density : 1.343 g/cm³
  • Boiling Point : ~306.1 °C

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The trifluoromethyl and amino groups enhance its lipophilicity and bioavailability, potentially increasing its efficacy against specific targets within cells.

Antimicrobial Properties

Preliminary studies suggest that compounds containing trifluoromethyl and amino groups exhibit significant antimicrobial activity. For instance, research indicates that similar compounds can inhibit the growth of various bacterial strains, showing promise as potential antibiotics .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit certain enzymes critical to the metabolism of pathogens, such as trypanothione reductase in Trypanosoma cruzi, which is responsible for Chagas disease. This inhibition suggests a potential therapeutic application in treating parasitic infections .

Study on Antimicrobial Activity

In a study assessing the antimicrobial effects of this compound, researchers found that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

A separate investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer models. The compound was shown to activate caspase pathways, indicating its role in promoting apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC values)
AntimicrobialEscherichia coliSignificant inhibition (MIC values)
AnticancerBreast cancer cell linesDose-dependent viability reduction
AnticancerLung cancer cell linesActivation of apoptosis pathways
Enzyme InhibitionTrypanosoma cruziInhibition of trypanothione reductase

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
SNAr + Condensation60°C, TBAB, 12h7899
Direct AminationNH3/EtOH, 80°C, 24h6595

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–3.9 ppm. Aromatic protons show splitting patterns dependent on trifluoromethyl and amino substituents (e.g., para-substituted CF3 causes deshielding) .
    • ¹⁹F NMR: Trifluoromethyl groups resonate at δ -60 to -65 ppm .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) with retention times ~8–10 min .
  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 294.1 (calculated for C₁₀H₉F₃NO₃) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Sodium Channel Inhibitors: Used to synthesize Nav1.8 inhibitors for pain management via condensation with bicyclic amines .
  • Antimicrobial Scaffolds: Functionalization at the 5-amino position generates derivatives with activity against S. aureus (MIC: 2–8 µg/mL) .
  • Prodrug Development: Ester hydrolysis in vivo releases bioactive carboxylic acids targeting inflammatory pathways .

Advanced: How can computational modeling predict reactivity and regioselectivity in the synthesis of this compound?

Methodological Answer:

  • DFT Calculations: Modeling SNAr reactions using Gaussian09 at the B3LYP/6-31G(d) level predicts activation energies for methoxy vs. amino substitution. Electron-deficient positions (ortho/para to CF3) favor nucleophilic attack .
  • Molecular Electrostatic Potential (MEP): Visualizes electron-deficient regions (e.g., para to CF3) guiding regioselective amination .

Q. Table 2: Computed Activation Energies for Substituent Addition

PositionActivation Energy (kcal/mol)
Para to CF318.2
Meta to CF324.7

Advanced: How to address contradictions in biological activity data across different studies?

Methodological Answer:

  • Purity Verification: Re-analyze compounds via HPLC and NMR to exclude impurities (e.g., residual solvents) skewing IC₅₀ values .
  • Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. CHO) and incubation times. For Nav1.8 inhibitors, patch-clamp assays show variability vs. fluorescence-based methods .
  • Metabolite Screening: LC-MS/MS identifies active metabolites in hepatic microsomes that may contribute to discrepancies .

Advanced: What strategies improve the stability and solubility of this compound in aqueous solutions?

Methodological Answer:

  • Salt Formation: Hydrochloride salts (using HCl/Et2O) enhance water solubility (from 0.2 mg/mL to 5 mg/mL) .
  • Co-Solvent Systems: Use 10% DMSO/PBS (pH 7.4) for in vitro studies, maintaining stability for 48h at 4°C .
  • Lyophilization: Freeze-drying with mannitol (1:1 w/w) produces stable powders for long-term storage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate
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Methyl 5-amino-2-methoxy-4-(trifluoromethyl)benzoate

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